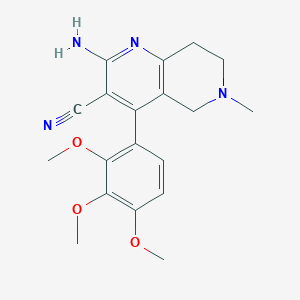
2-Amino-6-methyl-4-(2,3,4-trimethoxyphenyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-6-methyl-4-(2,3,4-trimethoxyphenyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a useful research compound. Its molecular formula is C19H22N4O3 and its molecular weight is 354.41. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-Amino-6-methyl-4-(2,3,4-trimethoxyphenyl)-5,6,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of naphthyridine derivatives , characterized by a bicyclic structure that includes a nitrogen atom in the ring. The presence of multiple methoxy groups enhances its lipophilicity and may influence its biological interactions.
- Molecular Formula : C19H29N5O3
- Molecular Weight : 375.4653 g/mol
- IUPAC Name : (2R,6S)-6-{[methyl(3,4,5-trimethoxyphenyl)amino]methyl}-1,2,5,6,7,8-hexahydroquinazoline-2,4-diamine
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:
- MCF-7 Cell Line : The compound showed an IC50 value indicating potent cytotoxicity against breast cancer cells.
- Mechanism of Action : It is believed to induce apoptosis and inhibit cell cycle progression through modulation of signaling pathways associated with cell survival and proliferation.
Antimicrobial Activity
Additionally, the compound has been evaluated for its antimicrobial properties . Preliminary studies suggest it may possess activity against certain bacterial strains and fungi. The exact mechanism is still under investigation but may involve disruption of microbial cell membranes or inhibition of critical enzymatic pathways.
Study 1: Cytotoxicity Assessment
A study conducted on various naphthyridine derivatives found that the tested compound demonstrated significant cytotoxic effects against the MCF-7 cell line with an IC50 in the nanomolar range. The results are summarized in Table 1 below:
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| 2-Amino-6-methyl... | MCF-7 | 9.1 |
| Compound A | MCF-7 | 28.0 |
| Compound B | MDA-MB-231 | >1000 |
Study 2: Antimicrobial Evaluation
In another investigation focusing on antimicrobial activity, the compound was tested against several pathogens. Results indicated moderate efficacy against Gram-positive bacteria with minimal inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell metabolism.
- Receptor Interaction : Binding to specific receptors can modulate cellular signaling pathways.
- Induction of Apoptosis : Promoting programmed cell death in malignant cells.
属性
IUPAC Name |
2-amino-6-methyl-4-(2,3,4-trimethoxyphenyl)-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-23-8-7-14-13(10-23)16(12(9-20)19(21)22-14)11-5-6-15(24-2)18(26-4)17(11)25-3/h5-6H,7-8,10H2,1-4H3,(H2,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHJLDKUGMGOGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C(=C(C(=N2)N)C#N)C3=C(C(=C(C=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














